3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

CAS No.: 1674389-85-5

Cat. No.: VC2616074

Molecular Formula: C10H13ClN4O

Molecular Weight: 240.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1674389-85-5 |

|---|---|

| Molecular Formula | C10H13ClN4O |

| Molecular Weight | 240.69 g/mol |

| IUPAC Name | 3-(1-amino-2-phenylethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |

| Standard InChI | InChI=1S/C10H12N4O.ClH/c11-8(9-12-10(15)14-13-9)6-7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H2,12,13,14,15);1H |

| Standard InChI Key | FGPALAXHXMVRHS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(C2=NNC(=O)N2)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CC(C2=NNC(=O)N2)N.Cl |

Introduction

Chemical Properties and Structure

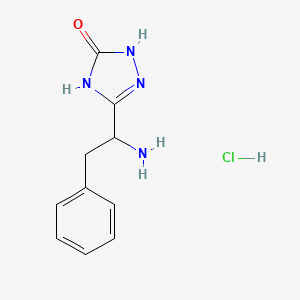

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is characterized by its distinct molecular structure containing a triazole ring, an amino group, and a phenylethyl moiety. These structural elements contribute to its diverse reactivity and functionality in various chemical and biological contexts.

Basic Physical and Chemical Properties

The basic physicochemical properties of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1674389-85-5 |

| Molecular Formula | C₁₀H₁₃ClN₄O |

| Molecular Weight | 240.69 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar solvents |

| Melting Point | Data not available |

| Boiling Point | Data not available |

The compound features a 1,2,4-triazol-5-one core structure with a 1-amino-2-phenylethyl substituent at position 3, and exists as a hydrochloride salt. The presence of the triazole ring contributes to its potential biological activity, as triazole derivatives are known for their diverse pharmacological properties.

Chemical Reactions

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions due to its functional groups, making it a versatile compound for chemical modifications and derivatization.

Types of Reactions

Based on the general reactivity patterns of similar triazole derivatives, this compound may participate in the following reaction types:

Table 2: Potential Chemical Reactions of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

| Reaction Type | Description | Potential Products |

|---|---|---|

| Oxidation | Oxidation of amino group | Nitroso, nitro, or azo derivatives |

| Reduction | Reduction of triazolone ring | Partially or fully reduced ring systems |

| Nucleophilic Substitution | Reactions at electrophilic centers | Substituted derivatives |

| Alkylation/Acylation | Reactions at N atoms or amino group | N-substituted derivatives |

| Complexation | Coordination with metal ions | Metal complexes with potential biological activity |

The amino group in the compound provides a site for further functionalization through various chemical transformations, including condensation reactions with aldehydes or ketones to form Schiff bases, which have been studied extensively for similar triazole derivatives .

Comparison with Similar Compounds

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride differs from other similar compounds due to its unique combination of functional groups.

Table 3: Comparison with Related Compounds

The presence of the 1-amino-2-phenylethyl group at position 3 in our compound of interest likely confers distinct physicochemical properties and biological activities compared to these related structures.

Theoretical Studies and Structural Analysis

Computational and theoretical studies provide valuable insights into the structural, electronic, and reactivity properties of heterocyclic compounds like 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride.

Predicted Structural Features

Based on theoretical studies of similar compounds, key structural features of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride likely include:

-

A nearly planar triazole ring

-

Delocalization of electrons throughout the heterocyclic system

-

Hydrogen bonding capabilities through the amino group and triazole nitrogens

-

Conformational flexibility in the phenylethyl moiety

Analytical Methods

Various analytical techniques can be employed for the characterization and analysis of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride.

Spectroscopic Methods

Spectroscopic techniques commonly used for triazole derivatives include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

-

Infrared (IR) spectroscopy for functional group identification

-

Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

-

UV-Visible spectroscopy for electronic transitions

For similar triazole derivatives, characteristic spectral features include IR absorption bands for NH2 stretching at ~3300 cm-1, C=O stretching at ~1670 cm-1, and C=N stretching at ~1600 cm-1 .

Crystallographic Analysis

X-ray crystallography provides detailed information about molecular structure, bond lengths, bond angles, and intermolecular interactions. For triazole derivatives, crystal structures often reveal key features such as hydrogen bonding networks and molecular packing arrangements that influence physical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume